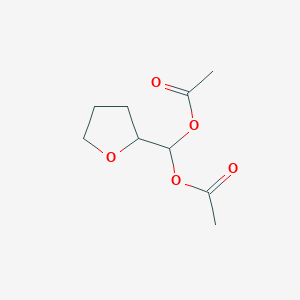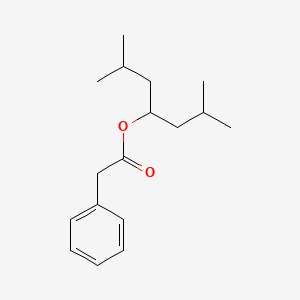
2,6-Dimethylheptan-4-yl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylheptan-4-yl phenylacetate is an organic compound with the molecular formula C17H26O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylheptan-4-yl phenylacetate typically involves the esterification of 2,6-dimethylheptan-4-ol with phenylacetic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylheptan-4-yl phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
2,6-Dimethylheptan-4-yl phenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,6-Dimethylheptan-4-yl phenylacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release phenylacetic acid, which may interact with various enzymes and receptors in biological systems. The compound’s unique structure allows it to modulate specific biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylheptan-4-yl acetate
- 2,6-Dimethylheptanol
- Phenylacetic acid esters
Uniqueness
Compared to similar compounds, 2,6-Dimethylheptan-4-yl phenylacetate stands out due to its unique combination of the 2,6-dimethylheptan-4-yl group and the phenylacetate moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
6290-48-8 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2,6-dimethylheptan-4-yl 2-phenylacetate |
InChI |
InChI=1S/C17H26O2/c1-13(2)10-16(11-14(3)4)19-17(18)12-15-8-6-5-7-9-15/h5-9,13-14,16H,10-12H2,1-4H3 |
InChI Key |
BPHMNNRJLKTHLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)C)OC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


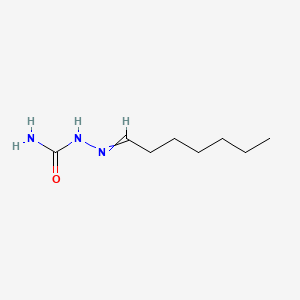
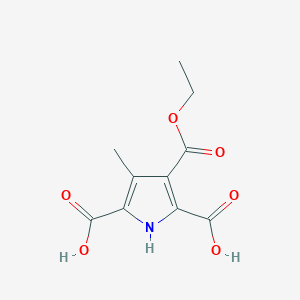



![N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14723899.png)


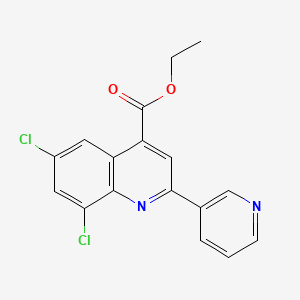

![1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene](/img/structure/B14723925.png)
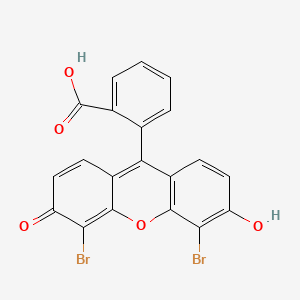
![2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol](/img/structure/B14723937.png)
